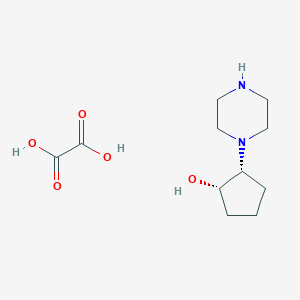
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate is a chemical compound that features a cyclopentanol ring substituted with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate typically involves the following steps:
Formation of the cyclopentanol ring: This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, the cyclopentanol can be reacted with piperazine in the presence of a base like potassium carbonate.
Formation of the oxalate salt: The final step involves the reaction of the (1S,2R)-2-(Piperazin-1-yl)cyclopentanol with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentanone.
Reduction: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
類似化合物との比較
Similar Compounds
(1S,2R)-2-(Piperazin-1-yl)cyclohexanol oxalate: Similar structure but with a cyclohexanol ring.
(1S,2R)-2-(Piperazin-1-yl)cyclobutanol oxalate: Similar structure but with a cyclobutanol ring.
Uniqueness
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate is unique due to its specific ring size and the presence of both a hydroxyl group and a piperazine moiety. This combination of features can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H20N2O5 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
oxalic acid;(1S,2R)-2-piperazin-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;3-1(4)2(5)6/h8-10,12H,1-7H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
InChIキー |
SPLVPBAVMRXUAO-RJUBDTSPSA-N |
異性体SMILES |
C1C[C@H]([C@H](C1)O)N2CCNCC2.C(=O)(C(=O)O)O |
正規SMILES |
C1CC(C(C1)O)N2CCNCC2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
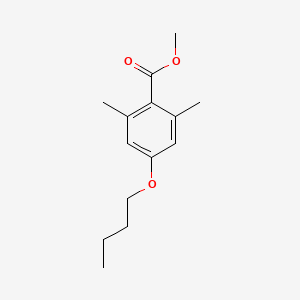
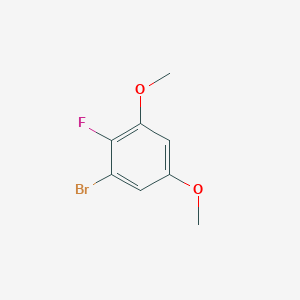

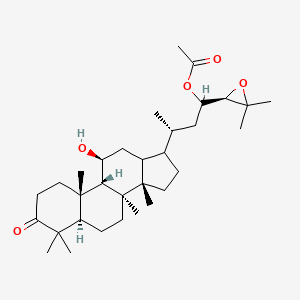
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)
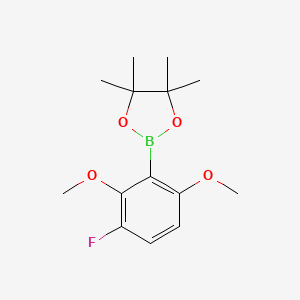

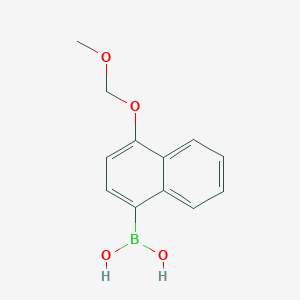
![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)

